molecular formula C15H17FN6O2 B2627523 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380141-94-4

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2627523
CAS No.: 2380141-94-4
M. Wt: 332.339
InChI Key: PSLQKMFWSHGCOL-UHFFFAOYSA-N
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Description

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-fluoro-6-methylpyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one
  • 6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1,3-benzothiazole

Uniqueness

6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, such as the combination of a pyridazinone core with a fluorinated pyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O2/c1-10-13(16)14(18-9-17-10)21-5-7-22(8-6-21)15(24)11-3-4-12(23)20(2)19-11/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLQKMFWSHGCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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